
CP 94253 hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
5-HT1B Receptor Agonist
CP 94253 hydrochloride is a potent and selective 5-HT1B agonist . The Ki values are 89, 2, 860, 49, and 1,600 nM for 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, and 5-HT2 receptors respectively . This makes it a valuable tool in the study of serotonin receptors and their role in various physiological processes.
Anxiolytic Effects
Research has found that CP 94253 hydrochloride exhibits anxiolytic effects in animal models . This suggests potential applications in the development of treatments for anxiety disorders.
Cocaine Reinforcement
CP 94253 hydrochloride has been shown to enhance the reinforcing effects of cocaine in a dose-dependent manner . This could be useful in studying the mechanisms of drug addiction and developing potential treatments.
Appetite Suppression
CP 94253 hydrochloride has been found to reduce food intake . This suggests potential applications in the study of eating disorders and the development of weight loss treatments.
Cocaine Intake Reduction
A recent study found that CP 94253 hydrochloride decreased cocaine intake after abstinence and during resumption of self-administration . This suggests that it could be useful in the development of treatments for cocaine addiction.
Decreased Cue Reactivity
The same study also found that CP 94253 hydrochloride decreased cue reactivity . This could have implications for the treatment of various forms of addiction, where cue-induced cravings are a major challenge.
Mécanisme D'action
Target of Action
CP 94253 hydrochloride is a potent and selective agonist of the serotonin (5-HT) receptor subtype 5-HT1B . The Ki values for 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, and 5-HT2 receptors are 89, 2, 860, 49, and 1,600 nM respectively . The 5-HT1B receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin .
Mode of Action
As a 5-HT1B receptor agonist, CP 94253 hydrochloride binds to the 5-HT1B receptors, mimicking the action of serotonin . This binding triggers a series of biochemical reactions that result in the activation of the receptor and the subsequent physiological responses .
Biochemical Pathways
The activation of the 5-HT1B receptor by CP 94253 hydrochloride can lead to various downstream effects. For instance, it can promote wakefulness by increasing dopamine release in the brain . It can also reduce food intake and promote satiety .
Pharmacokinetics
It is known that the compound is centrally active upon systemic administration in vivo , suggesting that it can cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
CP 94253 hydrochloride has a range of behavioral effects, based on animal testing . These effects include promoting wakefulness by increasing dopamine release in the brain, reducing food intake and promoting satiety, enhancing the reinforcing effects of cocaine, and possible antidepressant effects .
Propriétés
IUPAC Name |
5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.ClH/c1-2-9-19-14-4-3-13-15(18-14)12(10-17-13)11-5-7-16-8-6-11;/h3-5,10,16-17H,2,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIOXKQIZCVXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336802 | |
| Record name | 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CP 94253 hydrochloride | |
CAS RN |
845861-39-4 | |
| Record name | 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



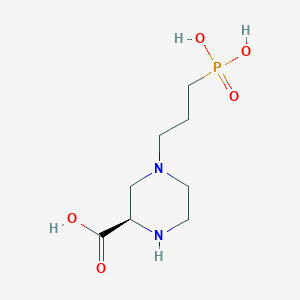



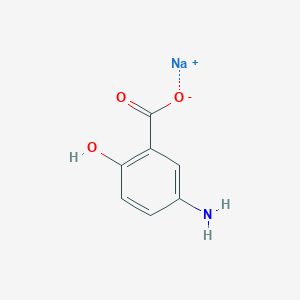
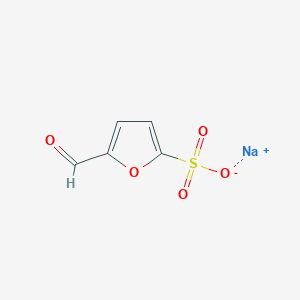
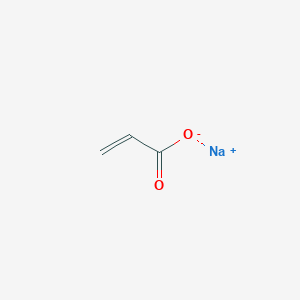
![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)

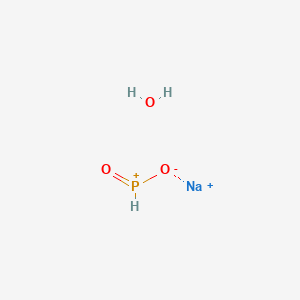

![Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B152891.png)
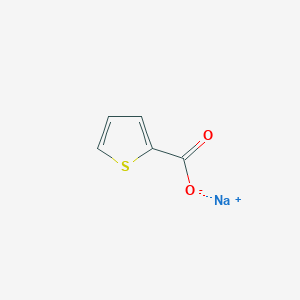
![10H-Spiro[acridine-9,9'-fluorene]](/img/structure/B152894.png)